

Application of MRS2567 in Calcium Imaging Assays: A Detailed Guide for Researchers

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Compound of Interest					
Compound Name:	MRS2567				
Cat. No.:	B15569453	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the utilization of MRS2567, a potent and selective antagonist of the P2Y6 receptor, in calcium imaging assays. These guidelines are designed to assist researchers in accurately assessing the modulation of intracellular calcium mobilization mediated by the P2Y6 receptor.

Introduction to MRS2567 and the P2Y6 Receptor

The P2Y6 receptor, a G protein-coupled receptor (GPCR), is activated by the endogenous ligand uridine diphosphate (UDP). Upon activation, the P2Y6 receptor couples to the Gq/11 protein, initiating a signaling cascade that involves the activation of phospholipase C β (PLC β). PLC β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²+) into the cytoplasm. This transient increase in intracellular calcium is a critical second messenger that regulates a multitude of cellular processes, including inflammation, phagocytosis, and cell proliferation.

MRS2567 is a diisothiocyanate derivative that acts as a potent and insurmountable antagonist of the P2Y6 receptor. Its high selectivity makes it an invaluable tool for dissecting the physiological and pathological roles of the P2Y6 receptor signaling pathway. Calcium imaging assays, which measure changes in intracellular calcium concentration, are a primary method for studying the activity of Gq-coupled receptors like P2Y6 and the efficacy of their antagonists.



Key Applications

- Pharmacological Characterization: Determine the potency and efficacy of P2Y6 receptor agonists and antagonists.
- High-Throughput Screening (HTS): Screen compound libraries for novel modulators of the P2Y6 receptor.
- Functional Studies: Investigate the role of P2Y6 receptor-mediated calcium signaling in various cellular contexts, such as immune responses in microglia and T cells.
- Disease Modeling: Explore the involvement of P2Y6 signaling in inflammatory diseases, neurodegenerative disorders, and cancer.

Data Presentation: Potency of P2Y6 Receptor Antagonists

The following tables summarize the inhibitory potency of **MRS2567** and its closely related analog, MRS2578, against P2Y6 receptors from different species. This data is crucial for selecting the appropriate antagonist concentration for your experiments.



Compound	Receptor Species	Cell Line	Assay Type	IC50 (nM)	Reference
MRS2567	Human	1321N1 Astrocytoma	Inositol Phosphate Production	126 ± 15	[1]
MRS2567	Rat	1321N1 Astrocytoma	Inositol Phosphate Production	101 ± 27	[1]
MRS2578	Human	1321N1 Astrocytoma	Inositol Phosphate Production	37 ± 16	[1]
MRS2578	Rat	1321N1 Astrocytoma	Inositol Phosphate Production	98 ± 11	[1]

Table 1: Inhibitory Potency (IC50) of MRS2567 and MRS2578 on P2Y6 Receptors.

Cell Type	P2Y6 Agonist (UDP) Concentration	MRS2578 Concentration	% Inhibition of Calcium Response	Reference
Microglia	100 μM - 1 mM	40 μΜ	82.1 ± 5.8%	[2]
Caco-2/15	100 μΜ	10 μΜ	Significant inhibition of CXCL8 release (downstream of Ca ²⁺ signaling)	[3]
Microglia	100 μΜ	1 μΜ	Significant blockade of phagocytosis (downstream of Ca ²⁺ signaling)	[4][5]

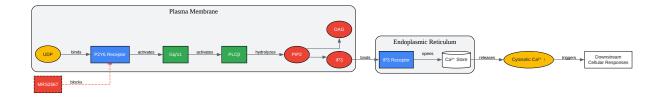


Table 2: Functional Inhibition of UDP-Induced Responses by MRS2578 in Calcium-Dependent Assays.

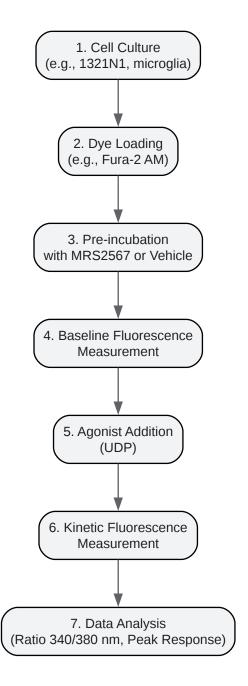
Signaling Pathway and Experimental Workflow

To visually represent the P2Y6 signaling cascade and the experimental workflow for a calcium imaging assay, the following diagrams have been generated using the DOT language.









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